![molecular formula C19H16N2O4 B444735 (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-59-6](/img/structure/B444735.png)
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as AC-73, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of chromenes and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may interfere with the replication of viruses by inhibiting viral DNA synthesis.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. In animal studies, this compound has been found to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is its broad spectrum of activity against various cancer cell lines and viruses. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide. One of the areas of focus is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cancer cells and viruses. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of this compound in vivo. Finally, the evaluation of this compound in clinical trials may provide valuable insights into its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves the condensation of 4-methoxybenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with acetyl chloride to obtain the final product. The purity of this compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to suppress the production of inflammatory cytokines and reduce the replication of herpes simplex virus.
Propiedades
IUPAC Name |
N-acetyl-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-5-3-4-6-17(13)25-19(16)21-14-7-9-15(24-2)10-8-14/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDLRYABHAFDPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B444653.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444656.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444657.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B444658.png)
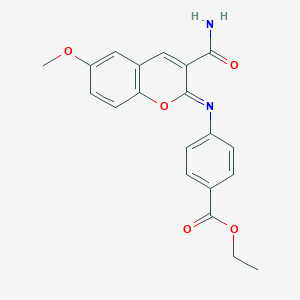
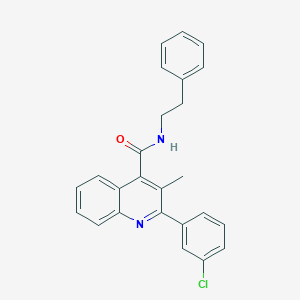
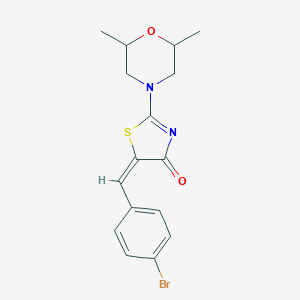
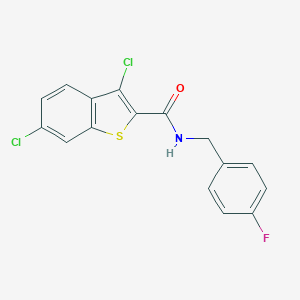
![N-(3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444669.png)

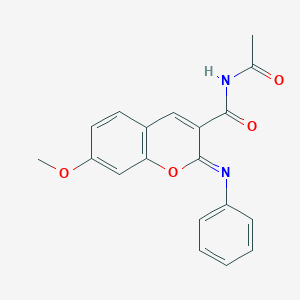
![[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B444674.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B444675.png)
![4-(3,4-Dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444677.png)